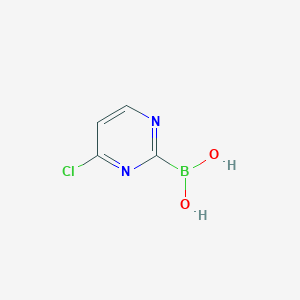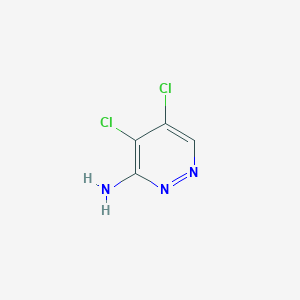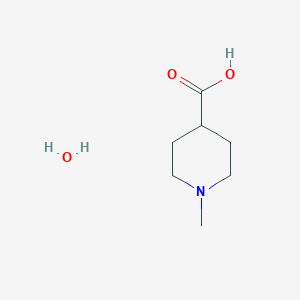![molecular formula C10H7NO B11918832 2H-Indeno[5,6-D]oxazole CAS No. 25883-73-2](/img/structure/B11918832.png)
2H-Indeno[5,6-D]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indeno[5,6-D]oxazole is a heterocyclic compound that features a fused ring system consisting of an indene moiety and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be carried out without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, including the use of scalable and efficient catalytic systems, are likely applicable. The use of magnetic nanocatalysts has been explored for the synthesis of various oxazole derivatives, offering potential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Indeno[5,6-D]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2H-Indeno[5,6-D]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s ability to interact with various biological targets makes it a versatile molecule in medicinal chemistry.
Comparación Con Compuestos Similares
1H-Indazole: Another heterocyclic compound with a similar indene moiety but differing in the nitrogen position.
2H-Indazole: Similar to 2H-Indeno[5,6-D]oxazole but lacks the oxazole ring.
Oxazole Derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share the oxazole ring but differ in their substituents.
Uniqueness: this compound is unique due to its fused ring system, which combines the properties of both indene and oxazole. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
25883-73-2 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2H-cyclopenta[f][1,3]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2 |
Clave InChI |
ZGOVZIPITWRXEP-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=C3C=CC=C3C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)





![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)


